3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIAHZHJPHDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazolo[1,5-a]pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used as a tool to study intracellular processes and molecular interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer cell proliferation.
Fluorescent Probing: The compound’s fluorescent properties allow it to be used as a probe to study molecular interactions and intracellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- TSPO Ligands : The direct fluorophenyl substitution in F-DPA improves metabolic stability compared to DPA-714’s fluoroethoxy chain, reducing radiometabolite interference in PET imaging .
- ER Antagonists : PHTPP’s trifluoromethyl and hydroxyl groups confer ERβ selectivity (36-fold over ERα) via distinct ligand-binding pocket orientations .
- COX-2 Inhibitors : Substituents at positions 2 and 6/7 (e.g., methylsulfonylphenyl in 10f) enhance COX-2 selectivity over COX-1 .
Pharmacological Activity Comparison
Functional Insights :
- TSPO Binding: Fluorine substitution at the phenyl moiety (F-DPA) enhances TSPO affinity (Ki = 1.7 nM) compared to non-fluorinated analogues .
- Neuroinflammation Imaging : DPA-714 and F-DPA exhibit distinct pharmacokinetics; F-DPA’s simplified structure avoids radiometabolite accumulation in the brain .
- Anxiolytic Activity : Halogenation at position 3 (e.g., Cl in compound 8) confers efficacy comparable to benzodiazepines but without CNS depressant interactions .
Physicochemical and Drug-Likeness Properties
Table 3: Lipinski’s Rule of Five Compliance for Pyrazolo[1,5-a]pyrimidines
| Compound Class | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Compliance |
|---|---|---|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidines | 250–350 | 2.1–3.5 | 0–1 | 3–5 | Yes |
| 5,7-Dihydroxypyrazolo[1,5-a]pyrimidines | 280–370 | 1.8–2.8 | 2 | 5–7 | Borderline |
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | 320–400 | 3.0–4.2 | 0–1 | 4–6 | Yes |
Biological Activity
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12FN5O
- Molecular Weight : 285.28 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core, which is known for its biological significance and versatility in drug design.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. It has shown promising results against:
- Breast Cancer
- Lung Cancer
- Leukemia
The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Enzymatic Inhibition
This compound has been identified as an effective inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. The compound demonstrated a high affinity for DHODH with an IC50 value significantly lower than established inhibitors like brequinar and teriflunomide .
Antimicrobial Activity
In addition to anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and reducing biofilm formation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a potential candidate for developing novel anticancer therapies .
Study 2: DHODH Inhibition
Another investigation focused on the compound's role as a DHODH inhibitor. The results showed that it effectively suppressed measles virus replication in cell-based assays, indicating its potential for treating viral infections alongside its immunosuppressive capabilities .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of DHODH : Disruption of pyrimidine synthesis leading to reduced proliferation of cancerous and viral cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
